molecular formula C6H7N3O2S B223840 5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

Cat. No. B223840
M. Wt: 185.21 g/mol
InChI Key: ZJZNHBMNRVZWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has potential applications in medicinal chemistry. It has been studied as a potential inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been studied as a potential anti-inflammatory agent and as a potential anticancer agent. Its ability to cross the blood-brain barrier has also been studied, making it a potential candidate for the treatment of neurological disorders.

Mechanism Of Action

The mechanism of action of 5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It may also act as an anti-inflammatory agent and as an anticancer agent by inhibiting various pathways involved in inflammation and cancer growth.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one have been studied extensively. It has been shown to have inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been shown to have anti-inflammatory effects and to inhibit cancer growth. Its ability to cross the blood-brain barrier has also been studied, making it a potential candidate for the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one in lab experiments is its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on various enzymes and to have anti-inflammatory and anticancer properties. However, one of the limitations is that its mechanism of action is not fully understood, and further studies are needed to fully elucidate its biochemical and physiological effects.

Future Directions

There are several future directions for the study of 5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one. One direction is to further study its mechanism of action and its potential applications in medicinal chemistry. Another direction is to study its potential as a treatment for neurological disorders, as it has been shown to cross the blood-brain barrier. Additionally, further studies are needed to fully elucidate its biochemical and physiological effects and to determine its potential limitations in lab experiments.

Synthesis Methods

5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one can be synthesized using various methods. One of the methods involves the reaction of 5-bromo-1,3,4-oxadiazole-2-thiol with N-(2-chloroacetyl)pyrrolidine in the presence of a base. Another method involves the reaction of 5-chloro-1,3,4-oxadiazole-2-thiol with N-(2-bromoacetyl)pyrrolidine in the presence of a base. Both methods result in the formation of 5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one.

properties

Product Name

5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

Molecular Formula

C6H7N3O2S

Molecular Weight

185.21 g/mol

IUPAC Name

5-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyrrolidin-2-one

InChI

InChI=1S/C6H7N3O2S/c10-4-2-1-3(7-4)5-8-9-6(12)11-5/h3H,1-2H2,(H,7,10)(H,9,12)

InChI Key

ZJZNHBMNRVZWGD-UHFFFAOYSA-N

Isomeric SMILES

C1CC(=O)NC1C2=NN=C(O2)S

SMILES

C1CC(=O)NC1C2=NNC(=S)O2

Canonical SMILES

C1CC(=O)NC1C2=NN=C(O2)S

Origin of Product

United States

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